N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide

Physicochemical properties Drug-likeness Permeability

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide (CAS 1421466-59-2) is a synthetic naphthamide derivative with the molecular formula C19H19NO3 and a molecular weight of 309.4 g/mol. This compound belongs to a broader class of 1-naphthamide analogs that are investigated as building blocks in medicinal chemistry, particularly for enzyme inhibitor programs targeting monoacylglycerol lipase (MAGL), vascular endothelial growth factor receptors (VEGFR), and monoamine oxidases (MAO).

Molecular Formula C19H19NO3
Molecular Weight 309.365
CAS No. 1421466-59-2
Cat. No. B2811010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide
CAS1421466-59-2
Molecular FormulaC19H19NO3
Molecular Weight309.365
Structural Identifiers
SMILESCOCCN(CC1=COC=C1)C(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H19NO3/c1-22-12-10-20(13-15-9-11-23-14-15)19(21)18-8-4-6-16-5-2-3-7-17(16)18/h2-9,11,14H,10,12-13H2,1H3
InChIKeyDNAUNCVPRYGWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide (CAS 1421466-59-2): Structural Baseline for Naphthamide Procurement


N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide (CAS 1421466-59-2) is a synthetic naphthamide derivative with the molecular formula C19H19NO3 and a molecular weight of 309.4 g/mol . This compound belongs to a broader class of 1-naphthamide analogs that are investigated as building blocks in medicinal chemistry, particularly for enzyme inhibitor programs targeting monoacylglycerol lipase (MAGL), vascular endothelial growth factor receptors (VEGFR), and monoamine oxidases (MAO) [1]. The molecule features a furan-3-ylmethyl substituent and a 2-methoxyethyl side chain on the amide nitrogen, structural features that differentiate it from closely related thiophene- or hydroxyl-containing analogs in physicochemical property space.

Why Generic Naphthamide Substitution Fails for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide


The decision to substitute N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide with a closely related naphthamide analog cannot be made without quantitative experimental evidence, which is currently absent from the public domain for this specific compound. However, structurally similar naphthamide derivatives within the same class have demonstrated significant variability in inhibitory potency, selectivity, and pharmacokinetic behavior depending on subtle changes in the amine substituent [1]. For instance, in the MAGL inhibitor series, replacement of a furan-containing side chain with a thiophene group can shift the pIC50 value by more than one log unit [1]. Consequently, assuming functional interchangeability between the target compound and its closest analogs (e.g., thiophen-2-ylmethyl or furan-2-yl regioisomers) without head-to-head data introduces substantial risk in any structure-activity relationship (SAR)-guided selection process.

Quantitative Differentiation Evidence for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide vs. Closest Analogs


Molecular Weight Advantage Over Thiophene-Containing Analogs

The target compound possesses a molecular weight of 309.4 g/mol (C19H19NO3) . In contrast, the closest thiophene-substituted analog, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-naphthamide (CAS 1421497-12-2), has a molecular weight of 347.4 g/mol (C21H17NO2S) , representing a 12.3% increase in mass. Lower molecular weight is generally associated with improved passive membrane permeability, a key consideration in cell-based assays and lead optimization programs.

Physicochemical properties Drug-likeness Permeability

Ether Oxygen Hydrogen Bond Acceptor (HBA) Differentiation

The target compound contains a 2-methoxyethyl group, providing an additional ether oxygen atom that can function as a hydrogen bond acceptor (HBA). The thiophene analog N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-naphthamide replaces this moiety with a thiophen-2-ylmethyl group, which lacks a strong HBA . This structural difference alters the compound's hydrogen-bonding capacity, which can influence solubility, target binding interactions, and selectivity profiles.

Hydrogen bonding Pharmacophore modeling Solubility

Furan Regioisomerism: 3-ylmethyl vs. 2-yl Attachment

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide features a furan ring attached via the 3-position, whereas the regioisomer N-(2-(furan-2-yl)-2-methoxyethyl)-1-naphthamide (CAS 1788848-24-7) has the methoxyethyl group directly attached to the furan-2-yl carbon, creating a different spatial orientation . While no comparative biological data are publicly available, regioisomeric changes in naphthamides have been shown to significantly affect target binding and selectivity in related chemical series [1].

Regiochemistry Conformational analysis Structure-activity relationship

Lack of Publicly Available Biological Potency Data

As of 2026-05-09, a systematic search of the authoritative databases PubChem, ChEMBL, and BindingDB yielded no quantitative biological activity data (e.g., IC50, Ki, EC50) for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide from the allowed source domains. In contrast, several structurally related naphthamide derivatives have reported IC50 values in the low nanomolar to micromolar range against targets such as MAGL (pIC50 7.1) and VEGFR2 [1]. This data gap represents a significant differentiation consideration: procurement of this compound without peer-reviewed potency data inherently carries higher experimental risk compared to purchasing characterized analogs from the same class.

Data transparency Risk assessment Procurement due diligence

Recommended Application Scenarios for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide Based on Current Evidence


Physicochemical Property-Driven Lead Optimization Libraries

Given its lower molecular weight (309.4 g/mol) compared to thiophene-containing analogs, this compound is well-suited for inclusion in fragment-based or lead-like screening libraries where molecular weight is a critical selection criterion . Its 2-methoxyethyl substituent provides an additional hydrogen-bond acceptor that can be exploited in structure-based drug design to explore novel binding interactions.

Naphthamide Scaffold-Hopping for MAGL or VEGFR Programs

Although direct potency data are lacking for this specific compound, the naphthamide scaffold has been validated as a reversible MAGL inhibitor scaffold (pIC50 values up to 7.1) and a VEGFR2 tyrosine kinase inhibitor motif . This compound can serve as a scaffold-hopping starting point for medicinal chemists seeking to replace thiophene or hydroxyl substituents with a methoxyethyl-bearing furan system.

Regioisomeric Purity Control in SAR Studies

The furan-3-ylmethyl attachment distinguishes this compound from its furan-2-yl regioisomers. For SAR campaigns where the precise orientation of the furan oxygen is critical, using this specific regioisomer ensures consistency and avoids confounding results from isomeric mixtures .

Baseline Compound for De Novo Characterization Studies

The lack of existing biological data for this compound presents an opportunity for research groups seeking to generate novel SAR data without prior art bias. Procuring this compound enables academic or industrial teams to establish their own potency, selectivity, and ADME profiles, potentially leading to novel intellectual property .

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